Cas no 1887-73-6 (Benzene, 1,2,4,5-tetrafluoro-3-methoxy-6-nitro-)
Benzene, 1,2,4,5-tetrafluoro-3-methoxy-6-nitro- Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1,2,4,5-tetrafluoro-3-methoxy-6-nitro-
- 1,2,4,5-tetrafluoro-3-methoxy-6-nitrobenzene
- F84123
- SCHEMBL6832945
- AKOS009492954
- 4-methoxy-2,3,5,6-tetrafluoro-1-nitrobenzene
- CS-0437411
- 1887-73-6
- 1,2,4,5-Tetrafluoro-3-methoxy-6-nitro-benzene
- 2,3,5,6-tetrafluoro-4-methoxynitrobenzene
- HIOCAQUUJNGLPF-UHFFFAOYSA-N
- DTXSID40401350
- MFCD00986393
-
- Inchi: 1S/C7H3F4NO3/c1-15-7-4(10)2(8)6(12(13)14)3(9)5(7)11/h1H3
- InChI Key: HIOCAQUUJNGLPF-UHFFFAOYSA-N
- SMILES: FC1C(=C(C(=C(C=1[N+](=O)[O-])F)F)OC)F
Computed Properties
- Exact Mass: 225.00490561g/mol
- Monoisotopic Mass: 225.00490561g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 55Ų
Benzene, 1,2,4,5-tetrafluoro-3-methoxy-6-nitro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019088185-1g |
1,2,4,5-Tetrafluoro-3-methoxy-6-nitrobenzene |
1887-73-6 | 95% | 1g |
$492.96 | 2023-09-02 | |
| 1PlusChem | 1P002HMR-100mg |
Benzene, 1,2,4,5-tetrafluoro-3-methoxy-6-nitro- |
1887-73-6 | 95% | 100mg |
$64.00 | 2024-06-17 | |
| 1PlusChem | 1P002HMR-250mg |
Benzene, 1,2,4,5-tetrafluoro-3-methoxy-6-nitro- |
1887-73-6 | 95% | 250mg |
$100.00 | 2024-06-17 | |
| Aaron | AR002HV3-100mg |
Benzene, 1,2,4,5-tetrafluoro-3-methoxy-6-nitro- |
1887-73-6 | 98% | 100mg |
$18.00 | 2025-02-12 | |
| Aaron | AR002HV3-250mg |
Benzene, 1,2,4,5-tetrafluoro-3-methoxy-6-nitro- |
1887-73-6 | 98% | 250mg |
$42.00 | 2025-02-12 | |
| Aaron | AR002HV3-1g |
Benzene, 1,2,4,5-tetrafluoro-3-methoxy-6-nitro- |
1887-73-6 | 98% | 1g |
$157.00 | 2025-02-12 | |
| A2B Chem LLC | AB15363-100mg |
1,2,4,5-Tetrafluoro-3-methoxy-6-nitrobenzene |
1887-73-6 | 98% | 100mg |
$32.00 | 2024-04-20 | |
| A2B Chem LLC | AB15363-250mg |
1,2,4,5-Tetrafluoro-3-methoxy-6-nitrobenzene |
1887-73-6 | 98% | 250mg |
$61.00 | 2024-04-20 | |
| A2B Chem LLC | AB15363-1g |
1,2,4,5-Tetrafluoro-3-methoxy-6-nitrobenzene |
1887-73-6 | 98% | 1g |
$204.00 | 2024-04-20 | |
| Crysdot LLC | CD12101661-1g |
1,2,4,5-Tetrafluoro-3-methoxy-6-nitrobenzene |
1887-73-6 | 95+% | 1g |
$581 | 2024-07-24 |
Benzene, 1,2,4,5-tetrafluoro-3-methoxy-6-nitro- Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on Benzene, 1,2,4,5-tetrafluoro-3-methoxy-6-nitro-
Comprehensive Guide to Benzene, 1,2,4,5-tetrafluoro-3-methoxy-6-nitro- (CAS No. 1887-73-6): Properties, Applications, and Market Insights
Benzene, 1,2,4,5-tetrafluoro-3-methoxy-6-nitro- (CAS No. 1887-73-6) is a fluorinated aromatic compound with significant industrial and research applications. This specialized chemical is known for its unique molecular structure, combining fluorine, methoxy, and nitro functional groups on a benzene ring. The presence of these substituents imparts distinct electronic and steric properties, making it valuable in advanced material synthesis and specialty chemistry.
The compound's systematic name reflects its precise substitution pattern: 1,2,4,5-tetrafluoro-3-methoxy-6-nitrobenzene. Researchers often refer to it by abbreviations like TFMNB or tetrafluoromethoxynitrobenzene for convenience. Its molecular formula is C7H3F4NO3, with a molecular weight of 225.10 g/mol. The strategic placement of electron-withdrawing groups creates interesting reactivity patterns that organic chemists exploit in synthetic pathways.
From a structural perspective, the tetrafluoro substitution significantly alters the benzene ring's electronic density distribution. This effect, combined with the methoxy group's electron-donating character and the nitro group's strong electron-withdrawing nature, creates a polarized molecular framework. Such properties make this compound particularly interesting for studying electronic effects in aromatic systems and designing advanced materials with tailored electronic properties.
Current research trends highlight growing interest in fluorinated aromatic compounds for electronic applications. The 1,2,4,5-tetrafluoro-3-methoxy-6-nitrobenzene structure has shown promise in the development of organic semiconductors and liquid crystal materials. Its ability to influence charge transport properties makes it valuable for next-generation OLED technologies and organic photovoltaic devices, aligning with the global push toward sustainable energy solutions.
In pharmaceutical research, derivatives of Benzene, 1,2,4,5-tetrafluoro-3-methoxy-6-nitro- are being explored as potential scaffolds for drug development. The compound's unique electronic profile allows for interesting interactions with biological targets, though extensive research is still needed to evaluate its therapeutic potential. Researchers are particularly interested in how the combination of fluorine atoms and other substituents might influence bioavailability and metabolic stability.
The synthesis of CAS 1887-73-6 typically involves multi-step processes starting from commercially available fluorinated benzene derivatives. Modern synthetic approaches emphasize atom economy and green chemistry principles, reflecting the chemical industry's growing commitment to sustainability. Advanced purification techniques ensure high purity levels required for research and specialty applications.
Analytical characterization of 1,2,4,5-tetrafluoro-3-methoxy-6-nitrobenzene employs standard techniques including NMR spectroscopy (particularly 19F NMR), mass spectrometry, and X-ray crystallography. These methods confirm the compound's structure and purity, which are critical for research reproducibility. The distinctive fluorine NMR signals provide valuable information about the electronic environment of the aromatic system.
From a safety perspective, standard laboratory precautions apply when handling Benzene, 1,2,4,5-tetrafluoro-3-methoxy-6-nitro-. While not classified as extremely hazardous, proper personal protective equipment (PPE) including gloves and eye protection should be used. The compound should be stored in cool, dry conditions away from incompatible materials, following standard chemical storage protocols.
The global market for fluorinated aromatic compounds like CAS 1887-73-6 has seen steady growth, driven by demand from electronics, materials science, and pharmaceutical research sectors. Market analysts project continued expansion as applications in energy storage and advanced materials develop further. Pricing and availability fluctuate based on production capacity and research demand cycles.
Environmental considerations for 1,2,4,5-tetrafluoro-3-methoxy-6-nitrobenzene include its persistence and potential bioaccumulation. Researchers are investigating degradation pathways and environmental fate as part of responsible chemical development practices. These studies contribute to the growing field of green chemistry and sustainable molecular design.
Future research directions for Benzene, 1,2,4,5-tetrafluoro-3-methoxy-6-nitro- may explore its potential in catalysis, as a ligand in coordination chemistry, or as a building block for more complex molecular architectures. The compound's unique combination of substituents offers numerous possibilities for creating materials with tailored electronic and steric properties.
For researchers working with CAS 1887-73-6, proper documentation of experimental procedures and safety measures is essential. The scientific community benefits from detailed reporting of synthetic methods, characterization data, and application studies involving this interesting fluorinated aromatic compound.
In summary, Benzene, 1,2,4,5-tetrafluoro-3-methoxy-6-nitro- represents an important class of fluorinated aromatic compounds with diverse potential applications. Its unique structural features continue to attract research interest across multiple disciplines, from materials science to medicinal chemistry. As synthetic methodologies advance and application research progresses, this compound may play increasingly important roles in technological and scientific developments.
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